molecular formula C12H26N2O2 B562049 N-(t-Boc)-N-ethyl-4-aminopentylamine CAS No. 887353-45-9

N-(t-Boc)-N-ethyl-4-aminopentylamine

Cat. No. B562049
CAS RN: 887353-45-9
M. Wt: 230.352
InChI Key: YGODUYFENNHTJC-UHFFFAOYSA-N
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Description

“N-(t-Boc)-N-ethyl-4-aminopentylamine” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of N-protected amino esters, like “N-(t-Boc)-N-ethyl-4-aminopentylamine”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .


Molecular Structure Analysis

This compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives. These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .


Chemical Reactions Analysis

The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Mechanism of Action

Target of Action

The primary target of N-(t-Boc)-N-ethyl-4-aminopentylamine is the amino group in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

N-(t-Boc)-N-ethyl-4-aminopentylamine operates by protecting the amino group in a compound. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This protection is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using various methods, one of which involves the use of oxalyl chloride in methanol .

Biochemical Pathways

The biochemical pathways involved in the action of N-(t-Boc)-N-ethyl-4-aminopentylamine primarily revolve around the protection and deprotection of amino groups. This process is crucial in synthetic organic transformations, where the appropriate selection of reagents, catalysts, and masking–demasking agents is required to selectively form bonds of interest while minimizing competing reactions with reactive functional groups .

Result of Action

The result of the action of N-(t-Boc)-N-ethyl-4-aminopentylamine is the successful protection of the amino group in a compound, preventing it from undergoing unwanted reactions during synthetic transformations . The deprotection process then allows the amino group to participate in subsequent reactions .

Action Environment

The action of N-(t-Boc)-N-ethyl-4-aminopentylamine can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved under room temperature conditions . Additionally, the use of oxalyl chloride in methanol has been reported as a mild method for the selective deprotection of the N-Boc group . Other environmental factors, such as the presence of other reagents or catalysts, can also impact the compound’s action, efficacy, and stability .

Safety and Hazards

The safety data sheets for similar compounds suggest that they may be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Future Directions

Recent research has focused on developing mild methods for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This includes the use of oxalyl chloride in methanol , and the exploration of solvent-free conditions . These developments could make the synthesis of compounds like “N-(t-Boc)-N-ethyl-4-aminopentylamine” more efficient and environmentally friendly .

properties

IUPAC Name

tert-butyl N-(4-aminopentyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGODUYFENNHTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661821
Record name tert-Butyl (4-aminopentyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887353-45-9
Record name tert-Butyl (4-aminopentyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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